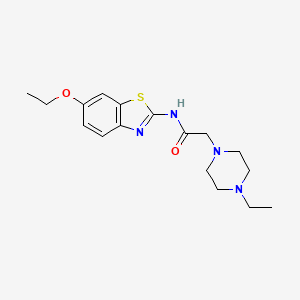

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide is a benzothiazole-derived compound characterized by a 6-ethoxy substituent on the benzothiazole core and a 4-ethylpiperazinyl group linked via an acetamide bridge. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, often mediated through interactions with targets like DNA gyrase or kinases .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-3-20-7-9-21(10-8-20)12-16(22)19-17-18-14-6-5-13(23-4-2)11-15(14)24-17/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTJVHWRSIBIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323589 | |

| Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879616-60-1 | |

| Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety linked to a piperazine derivative. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, particularly in the central nervous system (CNS).

Anticholinesterase Activity

Benzothiazole derivatives, including this compound, have been reported to exhibit significant anticholinesterase activity. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been evaluated in various models of neurodegeneration, demonstrating the ability to protect neuronal cells from apoptosis and oxidative stress. In vivo studies using scopolamine-induced dementia models have shown that the compound can improve cognitive functions and reduce memory deficits .

Anticonvulsant Activity

In addition to its neuroprotective effects, this compound has been assessed for anticonvulsant activity. It has shown efficacy in reducing seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy .

Antimicrobial Activity

The compound's benzothiazole core is associated with antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity. This includes potent effects against pathogens like Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cholinergic Modulation : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.

- Antioxidant Properties : The compound may exert antioxidant effects that protect neurons from oxidative damage, a common pathway in neurodegenerative diseases.

- GABAergic Activity : Some studies suggest that benzothiazole derivatives can modulate GABA receptors, contributing to their anticonvulsant effects.

- Antimicrobial Mechanisms : The interaction with microbial cell membranes and disruption of metabolic pathways may explain its antimicrobial efficacy.

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have synthesized various benzothiazole-piperazine hybrids and evaluated their biological activities. For instance:

- A series of benzothiazole derivatives were tested for their ability to inhibit AChE, showing promising results with IC50 values comparable to established drugs like donepezil .

- In vivo studies demonstrated that these compounds could reverse memory deficits induced by scopolamine in mice, indicating potential for treating cognitive impairments associated with AD .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide, showing promising results against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and proliferation .

Antimicrobial Properties

Benzothiazole derivatives have also been studied for their antimicrobial effects. The presence of the ethoxy group enhances the compound's solubility and bioavailability, making it a candidate for further development as an antimicrobial agent. In vitro studies have shown effectiveness against various bacterial strains .

Case Study 1: Synthesis and Evaluation

A comprehensive study published in a peer-reviewed journal focused on synthesizing several benzothiazole derivatives, including this compound. The study evaluated their anticancer activities against various cell lines, reporting IC50 values that suggest significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another research effort involved testing the antimicrobial efficacy of this compound against pathogenic bacteria. The results demonstrated substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | Substituents (R1, R2) | Molecular Weight | logP | Key Features |

|---|---|---|---|---|

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide (Target) | R1: Ethoxy; R2: 4-Ethylpiperazine | ~360–380* | ~2.7* | Moderate lipophilicity; potential for CNS penetration due to piperazine moiety |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-j) | R1: Methoxy; R2: Pyridin-3-yl | 343.38 | 2.11 | High antimicrobial activity (MIC: 3.125 µg/ml against E. coli) |

| N-(6-trifluoromethyl-1,3-benzothiazol-2-yl)-2-(trimethoxyphenyl)acetamide (BTA) | R1: CF3; R2: Trimethoxyphenyl | 437.42 | N/A | Potent CK-1δ inhibitor (pIC50: 7.8; GlideXP: -3.78 kcal/mol) |

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | R1: Ethoxy; R2: 4-Methylpiperazine | 334.44 | 2.72 | Lower molecular weight than target compound; similar solubility profile |

Key Observations :

- Ethoxy vs.

- Piperazine Modifications : The 4-ethylpiperazinyl group in the target compound may improve receptor binding compared to 4-methylpiperazine due to increased hydrophobic interactions .

- Heterocyclic Variations : Replacement of piperazine with pyridinyl (BTC-j) or trimethoxyphenyl (BTA) shifts activity toward antimicrobial or kinase inhibition, respectively .

Challenges and Limitations

- Solubility-Bioavailability Trade-off : Higher logP in the target compound (vs. BTC-j) may limit aqueous solubility, necessitating formulation adjustments .

- Lack of Direct Data : Most evidence discusses analogs, requiring extrapolation. For example, BTA’s pIC50 (7.8) sets a benchmark for kinase inhibitors, but the target compound’s efficacy remains unverified .

- Stereochemical Considerations : Chiral analogs (e.g., in ) indicate that stereochemistry impacts activity, though the target compound is achiral .

Q & A

Q. What are the established synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide, and how are intermediates characterized?

Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (a precursor) are prepared by reacting 6-ethoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in chloroform under reflux . Ethylpiperazine derivatives are then introduced via amine-acylation or alkylation.

- Characterization : Confirm intermediates using -NMR (e.g., δ = 3.76 ppm for methoxy groups) and -NMR (e.g., carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., [M+H] peaks) .

Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?

Methodology :

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds, as seen in benzothiazole analogs) .

- NMR : Assign protons and carbons using 2D techniques (COSY, HSQC) to resolve overlaps in aromatic/piperazine regions.

- Validation : Use tools like PLATON or SHELXL for checking structural integrity (e.g., R factors < 5%) .

Q. How does the benzothiazole core influence biological activity in related compounds?

Methodology :

- SAR Studies : The 6-ethoxy group enhances lipophilicity and metabolic stability, while the 4-ethylpiperazine moiety improves solubility and receptor binding. Compare with analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, which show activity against metalloenzymes .

- Target Profiling : Screen against enzymes (e.g., topoisomerase, carbonic anhydrase) using fluorescence polarization or enzymatic assays .

Advanced Research Questions

Q. How can conflicting data on biological activity between computational predictions and experimental results be resolved?

Methodology :

- Docking vs. Assays : Reconcile discrepancies by refining docking parameters (e.g., solvent effects, flexible residues) and validating with isothermal titration calorimetry (ITC) for binding affinity .

- Data Reproducibility : Ensure assay conditions (pH, temperature) match in silico simulations. Cross-validate with orthogonal assays (e.g., SPR, cellular viability) .

Q. What strategies optimize reaction yields for piperazine-containing acetamide derivatives?

Methodology :

- Solvent/Catalyst Screening : Use polar aprotic solvents (DMF, DMSO) with KCO or EtN to enhance nucleophilicity. Catalytic iodine can accelerate heterocycle formation .

- Workup : Purify via column chromatography (silica gel, CHCl/MeOH) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How do crystallographic packing interactions affect solubility and stability?

Methodology :

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., S⋯S contacts at 3.62 Å in benzothiazole dimers) .

- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) or simulate hydration shells using molecular dynamics .

Q. What analytical techniques detect impurities in final compounds, and how are they mitigated?

Methodology :

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodology :

- ADMET Prediction : Apply QikProp or SwissADME to estimate logP (target: 2–4), PSA (<90 Ų), and CYP450 inhibition.

- MD Simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodology :

Q. How do structural modifications (e.g., ethoxy → methoxy) impact crystallinity and polymorphism?

Methodology :

- PXRD : Compare diffraction patterns of analogs to identify polymorphic forms.

- Thermal Analysis : Use DSC to detect melting point variations (e.g., 485–486 K for adamantyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.